molecular formula C16H12FNO3 B11842225 2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 1451449-29-8

2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11842225
CAS No.: 1451449-29-8
M. Wt: 285.27 g/mol
InChI Key: AGSPSEQTJDQYJD-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 1451449-29-8) is a high-purity synthetic organic compound supplied for advanced pharmacological and medicinal chemistry research. This fluorinated and nitrated dihydronaphthalenone derivative is a valuable scaffold in anticancer agent development, particularly for investigating therapies against challenging malignancies like hepatocellular carcinoma (HCC). Its core research value lies in its potential to simultaneously inhibit key signaling pathways that drive cancer progression. Studies on closely related piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives demonstrate that this chemical class can promote apoptosis in cancer cells and significantly inhibit cell migration by suppressing the activation of the NF-κB and MAPK pathways . Specifically, these derivatives downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as BAX and Cleaved caspase-3, and reduce phosphorylation levels of p65, IκB-α, p38, and ERK proteins . Structurally, the compound features an α,β-unsaturated carbonyl bridge, which classifies it as a chalcone derivative and a potent Michael acceptor . This allows it to form covalent bonds with biological nucleophiles, such as cysteine residues in protein targets, which is a key mechanism for its bioactivity . The presence of both electron-withdrawing fluoro and nitro substituents on the phenyl ring significantly influences the compound's reactivity, lipid solubility, and interaction with biological targets, making it a versatile intermediate for structure-activity relationship (SAR) studies . Researchers utilize this compound and its analogs as critical tools for synthesizing novel derivatives and exploring new therapeutic agents targeting key players in cancer hallmarks . This product is strictly for research and further manufacturing applications, exclusively in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1451449-29-8

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

2-(3-fluoro-4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H12FNO3/c17-14-9-11(6-8-15(14)18(20)21)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-4,6,8-9,13H,5,7H2

InChI Key

AGSPSEQTJDQYJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Catalytic Oxidation of Tetralin Derivatives

The dihydronaphthalenone scaffold is efficiently synthesized via oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin) using Ni-MOF-74 as a heterogeneous catalyst. In a representative procedure:

  • Reagents : Tetralin (0.2 mmol), tert-butyl hydroperoxide (0.8 mmol), [bmim]Br (0.18 mmol).

  • Conditions : 12 h at room temperature.

  • Workup : Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate, 50:1).

  • Yield : 75% isolated yield of 3,4-dihydronaphthalen-1(2H)-one.

This method leverages the oxidative power of tert-butyl hydroperoxide, with [bmim]Br enhancing catalytic activity by stabilizing intermediates. The Ni-MOF-74 catalyst is reusable for up to five cycles without significant loss in activity.

Functionalization with 3-Fluoro-4-Nitrophenyl Groups

Nucleophilic Aromatic Substitution

The 3-fluoro-4-nitrophenyl moiety is introduced via nucleophilic displacement of halides or activated leaving groups. A modified protocol from MDPI demonstrates:

  • Substrate : Bromoacetylated intermediates (e.g., 2a–p ).

  • Reagents : 3-Fluoro-4-nitrophenol (1.0 eq.), K₂CO₃ (1.2 eq.), acetone.

  • Conditions : Reflux for 2 h.

  • Workup : Crystallization from ethyl acetate.

  • Yield : 60–83% for analogous nitroaryl compounds.

The reaction proceeds through a two-step sequence:

  • Bromoacetylation : Aromatic amines react with bromoacetyl bromide at room temperature.

  • Coupling : Bromide displacement by 3-fluoro-4-nitrophenol under basic conditions.

Grignard Reagent-Mediated Alkylation

An alternative route from RUG employs Grignard reagents to construct the fluoronitrophenyl-dihydronaphthalenone linkage:

  • Substrate : 5-Hydroxy-1-tetralone.

  • Reagents : Benzyl bromide (for hydroxyl protection), cyclopropylmagnesium bromide.

  • Conditions : N₂ atmosphere, room temperature.

  • Workup : Acidic cyclopropane ring opening, NaHCO₃ washing, column chromatography.

  • Yield : 83% for protected intermediates.

This method highlights the utility of hydroxyl protection (e.g., benzyl ethers) to prevent undesired side reactions during functionalization.

Integrated Synthesis Routes

One-Pot Tandem Oxidation-Coupling

Combining core formation and functionalization, a tandem approach using Ni-MOF-74 and [bmim]Br achieves:

  • Oxidation : Tetralin → dihydronaphthalenone.

  • Coupling : In situ reaction with 3-fluoro-4-nitrobenzene derivatives.

  • Solvent : Acetone/water biphasic system.

  • Yield : 70–85% (estimated for analogous systems).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Petroleum ether/ethyl acetate gradients (50:1 to 2:1) resolve nitroaryl and ketone products.

  • Crystallization : Ethyl acetate or hexane/ethyl acetate mixtures yield high-purity solids.

Spectroscopic Analysis

  • ¹H NMR : Diagnostic signals include aromatic protons (δ 7.2–8.0 ppm), fluoro-substituted aryl peaks (δ 6.5–7.5 ppm), and ketone carbonyls (δ 2.8–3.0 ppm).

  • MS : Molecular ion peak at m/z 285.27 (C₁₆H₁₂FNO₃).

Challenges and Optimization

Regioselectivity in Nitro Group Introduction

Electron-deficient aryl rings favor para-nitration, but meta-fluoro substitution necessitates directed ortho-metalation or nitration under controlled conditions.

Catalyst Recycling

Ni-MOF-74 retains structural integrity after five cycles, with <5% activity loss .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro-substituted naphthalenes.

    Reduction: Formation of amino-substituted naphthalenes.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and fluorine substituents, play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The DHN core is frequently modified with aromatic or heterocyclic substituents. Below is a comparison with key analogs:

Compound Name Substituents Key Features/Activities Reference
2-(4-Fluorobenzylidene)-DHN derivatives Fluorobenzylidene group Anti-inflammatory activity
4-(4-Fluorobenzoyl)-3-phenyl-DHN Fluorobenzoyl + phenyl Structural stability (X-ray confirmed)
(E)-7-Fluoro-2-(trifluoromethylbenzylidene)-DHN Trifluoromethyl + benzylidene High lipophilicity, crystallized
2-(3,4-Dichlorophenyl)-DHN derivatives Dichlorophenyl + pyrazole Anticancer activity (e.g., vs. SiHa)
Target compound 3-Fluoro-4-nitrophenyl Electron-withdrawing, untested N/A

Key Observations :

  • Stereoelectronic Effects : The 3-fluoro-4-nitro substitution pattern creates a meta-para electronic gradient, distinct from ortho-substituted analogs like 2-(4-fluorobenzylidene)-DHN .
  • Biological Implications : Nitro groups are associated with prodrug activation (e.g., via nitroreductases), which is absent in halogenated or methoxy-substituted DHNs .
Structural and Crystallographic Data
  • X-ray Crystallography : Fluorinated DHN derivatives (e.g., 4-fluorobenzoyl-DHN) exhibit planar ketone moieties and π-stacking interactions, critical for stability .
  • SHELX Refinement : Most DHN structures are resolved using SHELXL, ensuring high precision (R-factors < 0.05) .

Biological Activity

2-(3-Fluoro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one, a compound belonging to the naphthalenone class, has garnered attention for its potential biological activities. Its unique structure, featuring a naphthalene core substituted with a 3-fluoro-4-nitrophenyl group, enhances its reactivity and pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C₁₆H₁₂FNO₃, with a molecular weight of approximately 285.27 g/mol. The presence of the nitro and fluoro substituents is significant as they can influence the compound's reactivity and interactions with biological targets .

The biological activity of this compound is primarily attributed to the nitro group, which can participate in redox reactions. This property allows it to form reactive intermediates that may interact with various biomolecules, potentially influencing cellular pathways relevant to disease processes such as cancer and microbial infections.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with key proteins involved in cancer progression are an area of ongoing investigation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Its structural analogs have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against resistant strains of M. tuberculosis, indicating significant potential for development as an antitubercular agent .

Case Studies

  • Antitubercular Activity : A series of derivatives based on similar structures were synthesized and tested against M. tuberculosis H37Rv. The most potent derivative exhibited an MIC of 4 μg/mL against both rifampicin-resistant and susceptible strains, highlighting the potential for further optimization in drug development .
  • Cytotoxicity Studies : In vitro assays conducted on various tumor cell lines showed that while some derivatives exhibited moderate cytotoxicity, others maintained a good safety profile in normal cell lines like Vero cells. This suggests a favorable therapeutic index for further clinical exploration .

Data Table: Biological Activities and Properties

Activity MIC (μg/mL) Cell Lines Tested Notes
Antitubercular (M. tuberculosis)4 - 64H37Rv (rifampicin-resistant)Potent activity observed in derivatives
CytotoxicityVariesSix tumor cell linesModerate activity; good safety in Vero cells

Q & A

Q. Table 1: Key Reaction Conditions

MethodReagents/ConditionsYield RangeKey Applications
Claisen-SchmidtNaOH/EtOH, reflux, 12–24 hrs60–75%Anticancer derivatives
Michael AdditionGuanidine HCl, KOH/MeOH, 60°C, 6 hrs50–70%Anti-inflammatory agents

How is X-ray crystallography employed to resolve the structure of fluorinated dihydronaphthalenone derivatives?

Answer:
Single-crystal X-ray diffraction with SHELXL refinement is standard. Key steps:

  • Hydrogen placement : Idealized positions for aromatic (0.93 Å) and methylene (0.97 Å) H-atoms, refined with Uiso(H)=1.2Ueq(C)U_{iso}(H) = 1.2U_{eq}(C) .
  • Validation : Data-to-parameter ratios >15 and RR-factors <0.05 ensure accuracy .
  • Software : SHELXTL (Bruker AXS) or open-source SHELX suites for structure solution and refinement .

How do substituents (e.g., fluorine, nitro groups) influence the biological activity of dihydronaphthalenone derivatives?

Answer:

  • Fluorine : Enhances metabolic stability and bioavailability via C–F bond interactions with target enzymes (e.g., Bcl-2 inhibitors) .
  • Nitro groups : Increase electrophilicity, improving binding to cysteine residues in anti-inflammatory targets .
  • Methoxy groups : Reduce cytotoxicity in normal cells while maintaining efficacy .

Q. Table 2: Substituent Effects on IC₅₀ Values

DerivativeSubstituentIC₅₀ (μM)Target Cell Line
2-(4-Fluorobenzylidene)4-F, 7-OMe1.2 ± 0.3MDA-MB-231
2-(2-Trifluoromethyl)2-CF₃, 7-F0.8 ± 0.2PANC-1
Unsubstituted parentNone>50Control

How can researchers resolve contradictions between poor solubility and high in vitro bioactivity?

Answer:

  • Prodrug strategies : Introduce hydroxyl or amine groups for salt formation (e.g., hydrochloride salts improve aqueous solubility by 10-fold) .
  • Structural modifications : Replace nitro groups with polar moieties (e.g., sulfonamides) without compromising activity .
  • Nanocarrier systems : Liposomal encapsulation enhances bioavailability in preclinical models .

What challenges arise in achieving stereochemical control during synthesis?

Answer:

  • Geometric isomerism : Claisen-Schmidt reactions yield E-isomers predominantly, but trace Z-isomers require chromatographic separation .
  • Chiral centers : Asymmetric catalysis (e.g., proline derivatives) or enzymatic resolution ensures enantiopurity for targets like Bcl-2 inhibitors .

What methodologies validate the biological activity of these derivatives?

Answer:

  • In vitro assays :
    • Cytotoxicity: MTT assays against SiHa, MDA-MB-231, and PANC-1 cell lines .
    • Anti-inflammatory: COX-2 inhibition measured via ELISA .
  • In silico studies : Molecular docking (AutoDock Vina) predicts binding affinities to Bcl-2 (PDB: 2W3L) or COX-2 (PDB: 5KIR) .

How are structure-activity relationships (SAR) rationalized for anticancer derivatives?

Answer:

  • Hydrophobic interactions : Fluorine/chlorine substituents occupy hydrophobic pockets in Bcl-2 (e.g., derivative 8a in has ΔG=9.2\Delta G = -9.2 kcal/mol).
  • Hydrogen bonding : Carbonyl groups form H-bonds with Arg105 in Bcl-2, critical for activity .

What analytical techniques confirm the purity and structure of synthesized derivatives?

Answer:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify substituent positions (e.g., fluorine-induced splitting in aromatic regions) .
  • HRMS : Confirms molecular ions (e.g., [M+H]⁺ for C₁₈H₁₅FO₂: calc. 295.1078, found 295.1075) .
  • X-ray diffraction : Resolves stereochemistry and crystal packing .

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